molecular formula C11H13FN2OS B2660426 N-(3-fluorophenyl)morpholine-4-carbothioamide CAS No. 282541-90-6

N-(3-fluorophenyl)morpholine-4-carbothioamide

Cat. No.: B2660426
CAS No.: 282541-90-6
M. Wt: 240.3
InChI Key: NBJRLUSHKPNWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)morpholine-4-carbothioamide is a chemical compound with the molecular formula C11H13FN2OS and a molecular weight of 240.3 g/mol. This compound is characterized by the presence of a fluorophenyl group attached to a morpholine ring, which is further connected to a carbothioamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(3-fluorophenyl)morpholine-4-carbothioamide involves several steps. One common method includes the reaction of 3-fluoroaniline with morpholine-4-carbothioic acid chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .

Chemical Reactions Analysis

N-(3-fluorophenyl)morpholine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbothioamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(3-fluorophenyl)morpholine-4-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial and fungal strains.

    Medicine: Research has indicated its potential use in developing new drugs for treating infections and other diseases.

    Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition can result in the death or growth inhibition of the targeted microorganisms .

Comparison with Similar Compounds

N-(3-fluorophenyl)morpholine-4-carbothioamide can be compared with other similar compounds such as N-(3-chloro-4-fluorophenyl)morpholine-4-carbothioamide and N-(3-bromo-4-fluorophenyl)morpholine-4-carbothioamide. These compounds share similar structural features but differ in their halogen substituents. The presence of different halogens can influence the chemical reactivity and biological activity of these compounds, making this compound unique in its properties and applications .

Properties

IUPAC Name

N-(3-fluorophenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2OS/c12-9-2-1-3-10(8-9)13-11(16)14-4-6-15-7-5-14/h1-3,8H,4-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJRLUSHKPNWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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